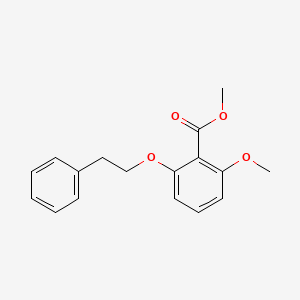![molecular formula C14H15NO4 B11757252 Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B11757252.png)
Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a complex organic compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . This compound is part of the azabicyclohexane family, which is known for its unique bicyclic structure that includes a nitrogen atom. The compound is often used as a building block in organic synthesis and pharmaceutical research due to its structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . The reaction conditions are carefully controlled to achieve high levels of diastereoselectivity, allowing for the formation of either the exo- or endo-isomers . The reaction is conducted under low catalyst loadings (0.005 mol %) and does not require chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the synthetic route involving dirhodium(II)-catalyzed cyclopropanation suggests that it can be adapted for larger-scale production. The use of flow chemistry to generate diazo compounds has been explored to improve the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various types of chemical reactions, including:
Cyclopropanation: The initial synthesis involves cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Ethyl Diazoacetate: Used in the cyclopropanation reaction.
Dirhodium(II) Catalyst: Essential for achieving high diastereoselectivity in the cyclopropanation reaction.
Acidic or Basic Conditions: Used for hydrolysis reactions.
Major Products
The major products formed from these reactions include various isomers of azabicyclohexane derivatives, which can be further functionalized for use in pharmaceutical applications .
Applications De Recherche Scientifique
Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its ability to participate in cyclopropanation reactions, which are facilitated by the dirhodium(II) catalyst . The compound’s unique bicyclic structure allows it to interact with various molecular targets, making it a valuable scaffold in drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Exo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: An isomer of the compound with different stereochemistry.
6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: A similar compound with an oxygen atom in the bicyclic structure.
3-Azabicyclo[3.1.0]hexane derivatives: Various derivatives with different functional groups.
Uniqueness
Endo-3-cbz-3-azabicyclo[31Its ability to form stable bicyclic structures with nitrogen atoms makes it a valuable compound in pharmaceutical research .
Propriétés
IUPAC Name |
3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(17)12-10-6-15(7-11(10)12)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSLZBSYUJAPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

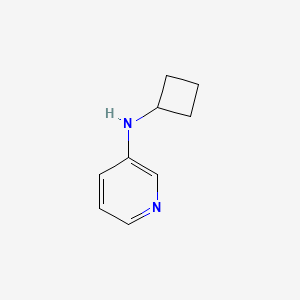

![1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide](/img/structure/B11757183.png)
![[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid](/img/structure/B11757187.png)
![(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride](/img/structure/B11757196.png)
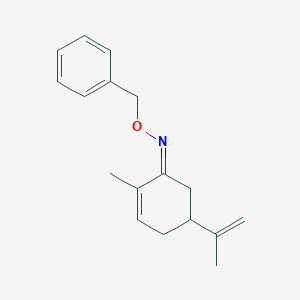
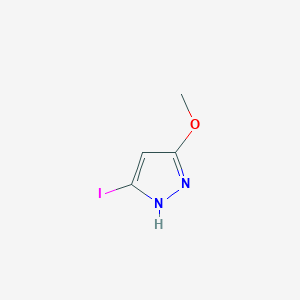
![[(2-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757215.png)
![rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B11757218.png)
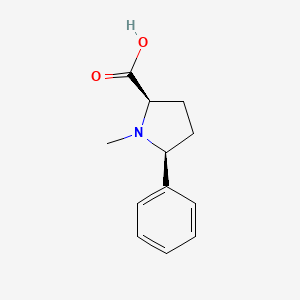
![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757242.png)

